1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique structural features that integrate a triazoloazepine ring with an azaspirooctane moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its interaction with biological systems.
This compound belongs to the class of nitrogen-containing heterocycles, specifically triazoles and azepines. Its classification is significant in the context of drug discovery and development, as compounds in these classes often exhibit diverse biological activities.
The synthesis of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane typically involves several key steps:
Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields and ensuring the formation of the desired compound.
The molecular formula of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane is , with a molecular weight of 246.35 g/mol. The structural representation highlights the complex arrangement of atoms that contribute to its chemical properties.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 246.35 g/mol |
IUPAC Name | 3-(6-azaspiro[2.5]octan-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI | InChI=1S/C14H22N4/c1-2-4... |
InChI Key | FLRDEDACVZOAKE-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=NN=C(N2CC1)C3CC34CCNCC4 |
This data illustrates the compound's intricate structure and aids in understanding its reactivity and interaction with biological targets.
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane can undergo several important chemical reactions:
The specifics of these reactions depend on the conditions employed and can lead to a variety of products suitable for further applications in medicinal chemistry .
The mechanism of action for 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane involves its interaction with specific biological targets such as enzymes or receptors within cellular pathways. This interaction can modulate enzyme activity or receptor signaling pathways leading to various pharmacological effects. Understanding these mechanisms is crucial for optimizing therapeutic applications and predicting potential side effects .
The physical and chemical properties of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane include:
These properties influence its handling and application in laboratory settings.
This compound has potential applications in various scientific fields:
The ongoing research into this compound aims to better understand its biological effects and enhance its therapeutic potential in clinical settings .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7